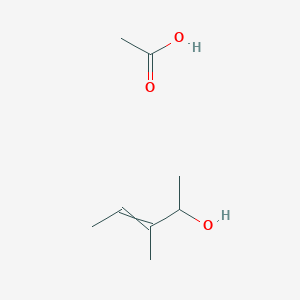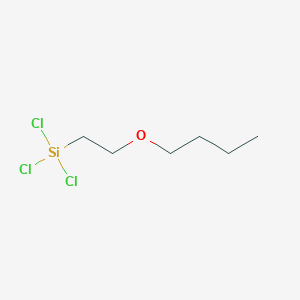
(2-Butoxyethyl)(trichloro)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Butoxyethyl)(trichloro)silane is an organosilicon compound that features a silicon atom bonded to three chlorine atoms and a 2-butoxyethyl group. This compound is part of the broader class of silanes, which are known for their diverse applications in surface modification, coupling agents, and as intermediates in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyethyl)(trichloro)silane typically involves the reaction of trichlorosilane with 2-butoxyethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as: [ \text{HSiCl}_3 + \text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and 2-butoxyethanol are mixed in precise stoichiometric ratios. The reaction is typically catalyzed by a base such as triethylamine to enhance the reaction rate and yield .
化学反应分析
Types of Reactions
(2-Butoxyethyl)(trichloro)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.
Hydrosilylation: Adds across double bonds in the presence of catalysts.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Hydrosilylation: Catalysts like platinum or rhodium complexes.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Hydrosilylation: Organosilicon compounds with added functional groups.
科学研究应用
(2-Butoxyethyl)(trichloro)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
作用机制
The mechanism of action of (2-Butoxyethyl)(trichloro)silane involves the formation of strong silicon-oxygen bonds when it reacts with substrates containing hydroxyl groups. This reaction is facilitated by the electrophilic nature of the silicon atom, which readily forms bonds with nucleophilic oxygen atoms. The molecular targets include hydroxyl-containing compounds, leading to the formation of stable siloxane linkages .
相似化合物的比较
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms bonded to silicon.
Dichloromethylsilane: Contains two chlorine atoms and one methyl group bonded to silicon.
Chlorodimethylsilane: Features one chlorine atom and two methyl groups bonded to silicon.
Uniqueness
(2-Butoxyethyl)(trichloro)silane is unique due to the presence of the 2-butoxyethyl group, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring the formation of stable siloxane bonds with organic substrates .
属性
CAS 编号 |
66080-20-4 |
|---|---|
分子式 |
C6H13Cl3OSi |
分子量 |
235.6 g/mol |
IUPAC 名称 |
2-butoxyethyl(trichloro)silane |
InChI |
InChI=1S/C6H13Cl3OSi/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3 |
InChI 键 |
CFFCQOIDRSRRAG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCC[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


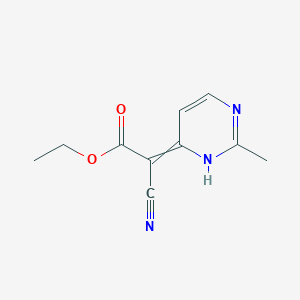

![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
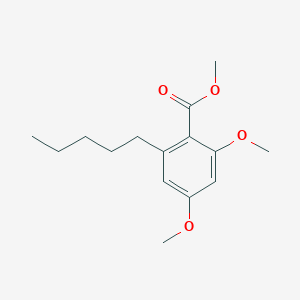
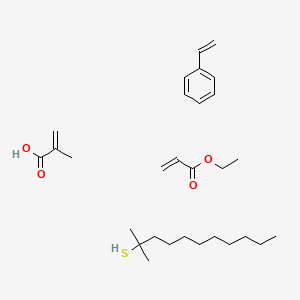
![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
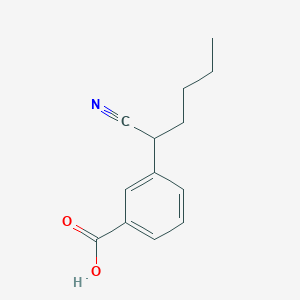
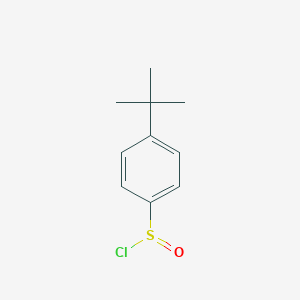

![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)

